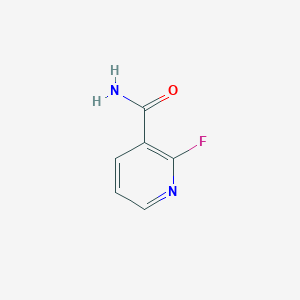

2-Fluoronicotinamide

Description

The exact mass of the compound 2-Fluoronicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74198. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCLBOGXTPXNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291216 | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-22-7 | |

| Record name | 364-22-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Fluoronicotinamide in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Structure of 2-Fluoronicotinamide

2-Fluoronicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), is a pivotal building block in contemporary medicinal and agricultural chemistry.[1] Its strategic importance lies in the unique physicochemical properties imparted by the fluorine atom at the 2-position of the pyridine ring. This substitution significantly alters the electronic landscape of the molecule, enhancing its utility as a versatile intermediate for the synthesis of complex chemical entities.[1] This guide provides an in-depth exploration of the chemical properties, structure, reactivity, and synthesis of 2-Fluoronicotinamide, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior and provide practical, field-proven insights into its application.

Physicochemical and Structural Landscape

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The data presented herein has been aggregated from various authoritative sources to provide a robust profile of 2-Fluoronicotinamide.

Core Chemical and Physical Properties

The introduction of a highly electronegative fluorine atom onto the pyridine ring has a pronounced effect on the molecule's properties, influencing its melting point, boiling point, and electronic characteristics.

| Property | Value | Reference(s) |

| IUPAC Name | 2-fluoropyridine-3-carboxamide | [2] |

| CAS Number | 364-22-7 | [1][2] |

| Molecular Formula | C₆H₅FN₂O | [1][2] |

| Molecular Weight | 140.12 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 120.9-122 °C | [1][3] |

| Boiling Point | 287.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.327 g/cm³ (Predicted) | [1] |

| pKa | 14.10 ± 0.50 (Predicted) | [1] |

| Solubility | While quantitative data is not readily available, its structure suggests slight solubility in water and better solubility in polar organic solvents like ethanol, methanol, and DMSO. | |

| Storage | 2-8°C | [1] |

Molecular Structure and Bonding

The structure of 2-Fluoronicotinamide is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and a carboxamide group at the 3-position. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect is most pronounced at the ortho (2-position) and para (5-position) carbons relative to the fluorine atom.

Molecular Structure of 2-Fluoronicotinamide

Caption: Generalized SNAr pathway for 2-Fluoronicotinamide.

Synthesis of 2-Fluoronicotinamide: A Detailed Protocol

The synthesis of 2-Fluoronicotinamide is most commonly achieved from its corresponding carboxylic acid, 2-fluoronicotinic acid. The following protocol is a representative procedure.

Experimental Protocol: Synthesis from 2-Fluoronicotinic Acid

This two-step, one-pot procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Materials:

-

2-Fluoronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene or toluene

-

Ammonia gas (NH₃) or concentrated ammonium hydroxide

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoronicotinic acid (1.0 eq) in an excess of thionyl chloride (e.g., 10-20 mL per gram of acid).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solid has dissolved.

-

Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, which is susceptible to nucleophilic attack by ammonia.

-

-

Amidation:

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

To the resulting crude acid chloride, add anhydrous benzene or toluene.

-

Cool the mixture in an ice bath and bubble ammonia gas through the solution for 2-3 hours, or add concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Causality: Ammonia acts as the nucleophile, attacking the carbonyl carbon of the acid chloride to form the amide.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-Fluoronicotinamide by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.

-

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Fluoronicotinamide.

Applications in Research and Drug Discovery

2-Fluoronicotinamide is a valuable intermediate in the synthesis of a diverse range of biologically active compounds. [1]

-

Pharmaceuticals: It serves as a precursor for compounds with potential anti-inflammatory, neuroprotective, anticancer, and antiviral properties. [1][4]The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a drug candidate.

-

Agrochemicals: It is used in the synthesis of novel pesticides and other agricultural chemicals, where the fluorinated pyridine scaffold can contribute to increased efficacy and target specificity. [1]* Positron Emission Tomography (PET) Imaging: The 2-fluoropyridine motif is of interest for the development of ¹⁸F-labeled PET tracers for in vivo imaging. [4]

Conclusion

2-Fluoronicotinamide is a chemically versatile and synthetically valuable compound. Its unique structural and electronic properties, primarily governed by the fluorine substituent, make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. A thorough understanding of its reactivity, particularly its propensity for nucleophilic aromatic substitution, allows for the rational design and synthesis of novel, high-value molecules. The protocols and data presented in this guide serve as a comprehensive resource for researchers and scientists working with this important chemical entity.

References

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Institutes of Health. [Link]

-

Cas 364-22-7, 2-Fluoronicotinamide. LookChem. [Link]

-

Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2016). Organic Letters. [Link]

-

2-Fluoronicotinamide | C6H5FN2O | CID 252367. PubChem, National Institutes of Health. [Link]

-

Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]

-

Synthesis of fluorinated neonicotinoids. (2020). Protocols.io. [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]

-

Solubility and thermodynamic properties of flonicamid in pure and binary solvents in the temperature range of 283.15 ∼ 323.15 K. ResearchGate. [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

6-Bromo-2-fluoronicotinamide | C6H4BrFN2O | CID 138682323. PubChem, National Institutes of Health. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944. PubChem, National Institutes of Health. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. ScienceDirect. [Link]

-

The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. PubMed, National Institutes of Health. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Institutes of Health. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]

-

Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry. [Link]

-

December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". Fluorine notes. [Link]

-

Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? (2021). Chemistry Stack Exchange. [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health. [Link]

-

What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate. [Link]

Sources

Introduction: The Significance of Fluorinated Nicotinamides in Modern Drug Discovery

Sources

- 1. ossila.com [ossila.com]

- 2. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]

- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 4. Amide Synthesis [fishersci.dk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 2-Fluoropyridine-3-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with approximately a quarter of all pharmaceuticals on the market containing this unique element.[1] The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and target selectivity.[1][2] Among the myriad of fluorinated heterocycles, the 2-fluoropyridine-3-carboxamide core represents a privileged scaffold in drug discovery. Its unique electronic and structural features make it a valuable building block for developing novel therapeutics targeting a range of diseases. This guide provides a comprehensive technical overview of 2-fluoropyridine-3-carboxamide, from its synthesis and characterization to its applications in the development of next-generation pharmaceuticals.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-fluoropyridine-3-carboxamide | N/A |

| Synonyms | 2-Fluoronicotinamide | [3] |

| CAS Number | 364-22-7 | [4] |

| Molecular Formula | C₆H₅FN₂O | [4] |

| Molecular Weight | 140.12 g/mol | [4] |

Synthesis of 2-Fluoropyridine-3-carboxamide: A Self-Validating Protocol

The synthesis of 2-fluoropyridine-3-carboxamide can be effectively achieved through a halogen exchange reaction, a common and reliable method for introducing fluorine into aromatic rings.[5] The following protocol details a robust procedure starting from the readily available 2-chloronicotinamide.

Experimental Protocol: Halogen Exchange Reaction

Objective: To synthesize 2-fluoropyridine-3-carboxamide from 2-chloronicotinamide via a nucleophilic aromatic substitution (halogen exchange) reaction.

Materials:

-

2-Chloronicotinamide

-

Anhydrous Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinamide (1 equivalent) and anhydrous potassium fluoride (3-5 equivalents).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry. The use of an aprotic polar solvent like DMSO is crucial as it effectively solvates the potassium fluoride and facilitates the nucleophilic attack of the fluoride ion.[6]

-

Heating: Heat the reaction mixture to a temperature between 150-180 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy of the C-Cl bond cleavage.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with brine to remove any remaining DMSO and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude 2-fluoropyridine-3-carboxamide by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy. The expected spectroscopic data should be consistent with the structure of 2-fluoropyridine-3-carboxamide.

Self-Validation:

-

TLC Analysis: A successful reaction will show a new spot with a different Rf value corresponding to the product and the disappearance of the starting material spot.

-

NMR Spectroscopy: The ¹H NMR spectrum should show characteristic shifts for the pyridine ring protons, influenced by the electron-withdrawing fluorine and carboxamide groups. The ¹⁹F NMR will show a singlet characteristic of the fluorine atom on the pyridine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 2-fluoropyridine-3-carboxamide (140.12 g/mol ).[4]

Caption: Synthetic workflow for 2-fluoropyridine-3-carboxamide.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the deshielding effects of the fluorine, the nitrogen atom in the ring, and the carboxamide group.

-

¹³C NMR: The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to a pyridine ring.[7]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680 cm⁻¹), and C-F stretching (around 1250-1000 cm⁻¹).[8]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound.

Applications in Drug Discovery

The 2-fluoropyridine-3-carboxamide scaffold is a valuable building block in the design of various therapeutic agents, particularly in the fields of infectious diseases and oncology.

Antitubercular Activity

Several studies have highlighted the potential of pyridine carboxamide derivatives as potent antitubercular agents.[9][10] The carboxamide moiety is a key feature in several established and investigational anti-TB drugs. For instance, pyrazinamide, a first-line anti-TB drug, is a pyrazine carboxamide. The introduction of a fluorine atom at the 2-position of the pyridine ring can enhance the metabolic stability and cell permeability of the molecule, potentially leading to improved efficacy against Mycobacterium tuberculosis.[9] Derivatives of 2-aminopyridine-3-carbonitrile have shown promising in vitro antitubercular activity, suggesting that the broader class of 3-substituted pyridines warrants further investigation.[1]

Antifungal Activity

Pyridine carboxamide derivatives have also been explored as potential antifungal agents.[11] Some of these compounds are known to act as succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the fungal respiratory chain. The 2-fluoropyridine-3-carboxamide core can be incorporated into more complex molecules to optimize their binding to the target enzyme and enhance their antifungal potency.

Caption: Applications of the 2-fluoropyridine-3-carboxamide scaffold.

Conclusion and Future Directions

2-Fluoropyridine-3-carboxamide is a molecule of significant interest in medicinal chemistry. Its synthesis via halogen exchange is a practical and scalable method. The strategic placement of the fluorine atom and the carboxamide group imparts desirable physicochemical properties that make it an attractive scaffold for the development of novel drugs. While its direct biological activity is not extensively documented, its presence in a variety of biologically active derivatives, particularly those with antitubercular and antifungal properties, underscores its importance. Future research should focus on the synthesis and biological evaluation of a wider range of 2-fluoropyridine-3-carboxamide derivatives to fully exploit the therapeutic potential of this versatile chemical entity.

References

-

Patel, H., Chaudhari, K., Jain, P., & Surana, S. (2020). Synthesis and in vitro antitubercular activity of pyridine analogues against the resistant Mycobacterium tuberculosis. Bioorganic Chemistry, 102, 104099. [Link]

-

Zhang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11485–11503. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

-

Brust, F., et al. (2011). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 69(7), 1054-1058. [Link]

-

Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118–124. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

-

Laali, K. K., & Gettwert, V. J. (2001). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Fluorine Chemistry, 107(1), 31-36. [Link]

-

Sun, H., & DiMagno, S. G. (2007). ChemInform Abstract: Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. ChemInform, 38(23). [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

-

001Chemical. (n.d.). CAS No. 364-22-7, 2-Fluoropyridine-3-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Marsini, M. A., et al. (2011). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Organic Letters, 13(6), 1366–1369. [Link]

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (2007). Asian Journal of Chemistry, 19(5), 3531-3536. [Link]

-

Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(13), 7745-7756. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1641. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 3. 2-Fluoronicotinamide CAS#: 364-22-7 [chemicalbook.com]

- 4. 001chemical.com [001chemical.com]

- 5. jocpr.com [jocpr.com]

- 6. 6-Bromo-2-fluoro-3-pyridinecarboxamide | 2350291-20-0 [sigmaaldrich.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

molecular weight of 2-Fluoronicotinamide

An In-Depth Technical Guide to 2-Fluoronicotinamide (CAS: 364-22-7): Properties, Characterization, and Strategic Applications

Executive Summary

2-Fluoronicotinamide is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its molecular structure, a pyridine ring functionalized with a fluorine atom and an amide group, makes it a valuable precursor for synthesizing complex molecules with enhanced biological activity. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 2-Fluoronicotinamide, covering its core physicochemical properties, validated methods for synthesis and characterization, key applications in drug discovery, and essential safety protocols.

Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. 2-Fluoronicotinamide is identified by the Chemical Abstracts Service (CAS) number 364-22-7.[1][2][3] Its molecular formula is C₆H₅FN₂O, from which its molecular weight is calculated.[1][2][4]

The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry. Different sources may provide slightly varied computed values based on isotopic abundance. The most commonly cited molecular weight is 140.12 g/mol .[1][2][5]

Table 1: Core Physicochemical Properties of 2-Fluoronicotinamide

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FN₂O | [1][2][4] |

| Molecular Weight | 140.12 g/mol (also cited as 140.11 g/mol ) | [1][2][4][5] |

| IUPAC Name | 2-fluoropyridine-3-carboxamide | [4] |

| Synonyms | 2-fluoro-nicotinic acid amide, 2-fluoropyridine-3-carboxamide | [1][4] |

| CAS Number | 364-22-7 | [1][2][3] |

| Melting Point | 120.9-122 °C | [1][5] |

| Boiling Point | 287.9 °C at 760 mmHg | [1][5] |

| Density | 1.327 g/cm³ | [1] |

| Flash Point | 127.9 °C | [1] |

| Recommended Storage | 2-8 °C, in a dry, cool, well-ventilated place | [1][3] |

The Strategic Role of Fluorine in Drug Discovery

The presence of the fluorine atom at the 2-position of the pyridine ring is not trivial; it is a deliberate design element for medicinal chemists. Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[6] Its introduction can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[6]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and cell permeability.

-

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins, thereby enhancing binding affinity and potency.[6]

-

Improved Bioavailability: By altering lipophilicity (logP), fluorine substitution can fine-tune a molecule's ability to cross biological membranes, a critical factor for oral bioavailability.[6][7]

These benefits are why fluorinated compounds are prevalent across diverse therapeutic areas, including oncology, virology, and neurology.[6][8] 2-Fluoronicotinamide serves as a readily available scaffold to introduce these advantages into novel drug candidates.[9]

Synthesis and Quality Control Workflow

The reliable synthesis and rigorous characterization of 2-Fluoronicotinamide are paramount for its use in research and development. A common and logical synthetic route involves the amidation of an activated 2-fluoronicotinic acid derivative.

Sources

- 1. Cas 364-22-7,2-Fluoronicotinamide | lookchem [lookchem.com]

- 2. 2-Fluoronicotinamide , 98% , 364-22-7 - CookeChem [cookechem.com]

- 3. 2-Fluoronicotinamide - Safety Data Sheet [chemicalbook.com]

- 4. 2-Fluoronicotinamide | C6H5FN2O | CID 252367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoronicotinamide CAS#: 364-22-7 [m.chemicalbook.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thetruthlabs.com [thetruthlabs.com]

Navigating the Solubility Landscape of 2-Fluoronicotinamide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility of 2-Fluoronicotinamide in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. While specific quantitative solubility data for 2-Fluoronicotinamide is not extensively available in public literature, this guide establishes a framework for understanding and determining its solubility profile. We will delve into the physicochemical properties of 2-Fluoronicotinamide, the theoretical principles governing its solubility, and provide a detailed, field-proven protocol for experimental solubility determination. This guide is designed to equip researchers with the necessary knowledge to confidently approach the formulation and development of drug candidates incorporating this versatile fluorinated building block.

Introduction: The Significance of Solubility in Drug Development

In the journey of a drug molecule from the laboratory to the patient, solubility is a paramount physicochemical property that dictates its fate. For active pharmaceutical ingredients (APIs) like 2-Fluoronicotinamide, understanding its solubility in various organic solvents is not merely an academic exercise; it is a cornerstone of successful drug development.[1] The strategic incorporation of fluorine into drug candidates has become a powerful tool for medicinal chemists to enhance metabolic stability, binding affinity, and bioavailability.[2][3] 2-Fluoronicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a valuable building block in the synthesis of novel therapeutics, with potential applications as an anti-inflammatory and neuroprotective agent.[4][5]

The solubility of 2-Fluoronicotinamide in organic solvents directly impacts several critical stages of drug development:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving optimal reaction yields and facilitating effective purification through techniques like crystallization.

-

Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, from oral solutions to injectables.

-

Pharmacokinetics: Solubility influences the dissolution rate of the final drug product, which in turn affects its absorption and overall bioavailability.

This guide will provide a comprehensive overview of the factors influencing the solubility of 2-Fluoronicotinamide and a robust methodology for its experimental determination.

Physicochemical Properties of 2-Fluoronicotinamide

To understand the solubility behavior of 2-Fluoronicotinamide, it is essential to first consider its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C6H5FN2O | [4][6] |

| Molecular Weight | 140.12 g/mol | [4][6] |

| Melting Point | 120.9-122 °C | [4] |

| Boiling Point | 287.9 °C at 760 mmHg | [4] |

| Density | 1.327 g/cm³ | [4] |

| pKa (Predicted) | 14.10 ± 0.50 | [4] |

| XLogP3 | 1.1 | [6] |

The presence of both a fluorine atom and a primary amide group on the pyridine ring imparts a unique electronic and structural character to the molecule. The electronegative fluorine atom can participate in dipole-dipole interactions and potentially weak hydrogen bonding, while the amide group is a strong hydrogen bond donor and acceptor. The positive XLogP3 value suggests a moderate lipophilicity. These features collectively dictate its interaction with various organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (2-Fluoronicotinamide) and the solvent.

-

Hydrogen Bonding: The primary amide group of 2-Fluoronicotinamide is capable of forming strong hydrogen bonds. Protic solvents, such as alcohols (e.g., methanol, ethanol), which can also act as hydrogen bond donors and acceptors, are expected to be effective at solvating 2-Fluoronicotinamide.

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring, enhanced by the electronegative fluorine atom and the amide group, allows for significant dipole-dipole interactions. Polar aprotic solvents, such as acetone and ethyl acetate, can engage in these interactions, contributing to solubility.

-

Van der Waals Forces: Nonpolar solvents, like toluene and heptane, primarily interact through weaker Van der Waals forces. While some level of solubility might be observed, it is generally expected to be lower compared to polar solvents.

The interplay of these forces, along with the energy required to overcome the crystal lattice forces of the solid 2-Fluoronicotinamide, will ultimately determine the extent of its solubility in a given solvent.

Illustrative Solubility Profile of 2-Fluoronicotinamide

| Organic Solvent | Solvent Type | Predicted Solubility (g/L) |

| Methanol | Polar Protic | > 100 |

| Ethanol | Polar Protic | > 100 |

| Isopropanol | Polar Protic | 50 - 100 |

| Acetone | Polar Aprotic | 20 - 50 |

| Ethyl Acetate | Polar Aprotic | 10 - 20 |

| Dichloromethane | Polar Aprotic | 5 - 10 |

| Toluene | Nonpolar | < 1 |

| Heptane | Nonpolar | < 0.1 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This method is reliable for both highly soluble and poorly soluble compounds and is based on achieving a saturated solution in equilibrium with the solid phase.[7][9]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2-Fluoronicotinamide.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

2-Fluoronicotinamide (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated pipettes and tips

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation:

-

Add an excess amount of solid 2-Fluoronicotinamide to a series of vials. A preliminary test can help estimate the required amount to ensure a saturated solution with undissolved solid remaining.[10]

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[10]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the solid material. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for organic solvents) to remove any undissolved particles. Care must be taken to avoid adsorption of the solute onto the filter material, which can be a source of error for poorly soluble compounds.[9]

-

-

-

Analysis:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. This also prevents precipitation of the compound.[10][11]

-

Determine the concentration of 2-Fluoronicotinamide in the diluted sample using a validated HPLC method. High-performance liquid chromatography is preferred over spectrophotometric methods as it can distinguish the API from any potential impurities or degradants.[9]

-

-

Calculation:

-

Calculate the original concentration of 2-Fluoronicotinamide in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[11]

-

Implications for Drug Development

The experimentally determined solubility data for 2-Fluoronicotinamide has direct and practical implications for drug development professionals:

-

Process Chemistry: Knowledge of solubility in various solvents will guide the selection of appropriate reaction and crystallization media, optimizing yield and purity.

-

Formulation Science: The solubility profile will inform the choice of excipients and the feasibility of different dosage forms. For instance, high solubility in a pharmaceutically acceptable solvent may allow for the development of a liquid formulation.

-

Preclinical Development: Understanding the solubility is a prerequisite for in vitro and in vivo studies, as it dictates how the compound can be prepared for administration to achieve the desired concentration.

Conclusion

While a comprehensive public database on the solubility of 2-Fluoronicotinamide in organic solvents is yet to be established, this technical guide provides the theoretical foundation and a robust experimental framework for its determination. By understanding the physicochemical properties of the molecule and applying a systematic approach like the shake-flask method, researchers can generate the critical solubility data needed to advance their drug discovery and development programs. The strategic application of this knowledge will undoubtedly pave the way for the successful translation of 2-Fluoronicotinamide-containing molecules into viable therapeutic agents.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

2-Fluoronicotinamide. LookChem. Available at: [Link]

-

2-Fluoronicotinamide | C6H5FN2O | CID 252367. PubChem. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). Available at: [Link]

-

2- Fluoronicotinamide API. TheTruthLabs.com. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). Available at: [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

2-Fluoro-4-methylnicotinamide | C7H7FN2O | CID 144470774. PubChem. Available at: [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

-

Equilibrium Solubility Measurement of Compounds With Low Dissolution Rate by Higuchi's Facilitated Dissolution Method. A Validation Study. PubMed. Available at: [Link]

-

Solubility and thermodynamic properties of flonicamid in pure and binary solvents in the temperature range of 283.15 ∼ 323.15 K. ResearchGate. Available at: [Link]

-

6-Bromo-2-fluoronicotinamide | C6H4BrFN2O | CID 138682323. PubChem. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2025-12-16). Available at: [Link]

-

2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024-10-01). National Science Review. Available at: [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 364-22-7,2-Fluoronicotinamide | lookchem [lookchem.com]

- 5. thetruthlabs.com [thetruthlabs.com]

- 6. 2-Fluoronicotinamide | C6H5FN2O | CID 252367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

2-Fluoronicotinamide spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 2-Fluoronicotinamide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Fluoronicotinamide (CAS: 364-22-7), a key building block in medicinal and agricultural chemistry.[1] As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer an in-depth interpretation grounded in first principles and field-proven experience. This document is designed for researchers, scientists, and drug development professionals, detailing the expert analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices, describe self-validating protocols, and synthesize the data to provide an unambiguous structural confirmation of the molecule.

Molecular Structure and Physicochemical Properties

2-Fluoronicotinamide, with the IUPAC name 2-fluoropyridine-3-carboxamide, is a derivative of nicotinamide (a form of vitamin B3).[1][2] Its unique electronic properties, imparted by the electron-withdrawing fluorine atom at the C2 position of the pyridine ring, make it a valuable synthon in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₆H₅FN₂O | PubChem[2] |

| Molecular Weight | 140.11 g/mol | PubChem[2] |

| CAS Number | 364-22-7 | ChemicalBook[3] |

| Melting Point | 120.9-122 °C | ChemicalBook[1][3] |

| IUPAC Name | 2-fluoropyridine-3-carboxamide | PubChem[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-Fluoronicotinamide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number, environment, and connectivity of protons in the molecule. The aromatic region is of particular interest, showing characteristic splitting patterns due to spin-spin coupling between adjacent protons and through-space or through-bond coupling with the fluorine atom.

Predicted and Experimental ¹H NMR Data

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |

| H-6 | ddd | ~8.32 | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.8, J(H6-F) ≈ 1.0 | Located ortho to the ring nitrogen, this proton is the most deshielded. It shows coupling to H-5, a small long-range coupling to H-4, and potentially a small through-bond coupling to fluorine. The literature reports a doublet of doublets, likely simplifying the smaller couplings.[3] |

| H-4 | ddd | ~8.17 | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 6.0, J(H4-H6) ≈ 1.8 | Situated ortho to the electron-withdrawing carboxamide group, this proton is significantly deshielded. It exhibits a large coupling to H-5, a key through-bond coupling to the fluorine atom, and a small meta-coupling to H-6. The literature reports this as a multiplet.[3] |

| H-5 | ddd | ~7.40 | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5, J(H5-F) ≈ 3.0 | This proton is meta to the carboxamide and ortho to the nitrogen, showing coupling to both H-4 and H-6. A smaller coupling to the fluorine is also expected. |

| -NH₂ | br s (x2) | ~7.92, ~7.79 | N/A | The two amide protons are diastereotopic and may appear as two broad singlets due to quadrupole broadening from the nitrogen and restricted rotation around the C-N bond. Their chemical shift is solvent-dependent.[3] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 2-Fluoronicotinamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is preferable for clearly observing the exchangeable amide protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify multiplet analysis.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the carbon skeleton. The presence of fluorine introduces C-F coupling, which splits the signals of nearby carbons into doublets or more complex multiplets, providing invaluable structural information.[4]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale |

| C=O | ~164 | ³J(C-F) ≈ 3-5 Hz | The amide carbonyl carbon. A small three-bond coupling to fluorine is expected. |

| C-2 | ~160 (d) | ¹J(C-F) ≈ 240-260 Hz | Directly attached to fluorine, this carbon is significantly deshielded and exhibits a very large one-bond C-F coupling, appearing as a doublet. |

| C-6 | ~151 | ⁴J(C-F) ≈ 3-4 Hz | Ortho to the ring nitrogen, this carbon is deshielded. A small four-bond coupling to fluorine may be observed. |

| C-4 | ~141 | ²J(C-F) ≈ 15-20 Hz | Ortho to the carboxamide group, showing a characteristic two-bond C-F coupling. |

| C-3 | ~120 | ²J(C-F) ≈ 18-25 Hz | The carbon bearing the carboxamide group is shielded relative to C-4 and C-6 and shows a two-bond coupling to fluorine. |

| C-5 | ~118 | ³J(C-F) ≈ 4-6 Hz | This carbon is expected to be the most shielded of the aromatic carbons and will show a smaller three-bond coupling to fluorine. |

Experimental Protocol: ¹³C{¹H} NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) is beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform with 1-2 Hz of line broadening. Reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[5][6] Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, these spectra can be acquired rapidly.[6]

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Shift (δ, ppm) | Multiplicity | Expected H-F Coupling (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | C2-F | -60 to -80 | ddd | J(F-H4) ≈ 6.0, J(F-H5) ≈ 3.0, J(F-H6) ≈ 1.0 | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring.[7] The signal will be split by the adjacent protons, primarily H-4. |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample used for ¹H NMR is sufficient.

-

Instrumentation: A spectrometer with a probe tunable to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Decoupling: Can be run with or without proton decoupling. The coupled spectrum is more informative for confirming assignments.

-

Spectral Width: A wide spectral width (~300 ppm) is initially recommended to locate the peak.

-

Reference: An external reference like CFCl₃ (δ = 0 ppm) or an internal standard like hexafluorobenzene (δ = -164.9 ppm) is used.[8][9]

-

Number of Scans: 16-32 scans are usually adequate.

-

-

Processing: Standard Fourier transform and phasing. No line broadening is typically needed due to sharp signals.

Caption: NMR spin-spin coupling network in 2-Fluoronicotinamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3200 | N-H Stretch | Primary Amide (-NH₂) | Typically appears as two distinct sharp-to-medium bands (symmetric and asymmetric stretching).[10] |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Characteristic of C-H bonds on the pyridine ring.[11] |

| ~1680 | C=O Stretch | Amide I Band | A very strong and sharp absorption, characteristic of the amide carbonyl group.[12] |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium intensity absorptions from the pyridine ring skeletal vibrations. |

| ~1580 | N-H Bend | Amide II Band | A medium to strong band associated with the bending of the N-H bonds. |

| ~1250 | C-F Stretch | Aryl-Fluoride | A strong absorption characteristic of the carbon-fluorine bond. |

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for solid samples as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid 2-Fluoronicotinamide powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The software automatically performs a background subtraction, providing the final transmittance or absorbance spectrum.

Caption: Correlation of functional groups to key IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Mass Spectrometry Data

| Ion | m/z | Method | Rationale |

| [M+H]⁺ | 141.1 | ESI | Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion. The calculated exact mass of C₆H₆FN₂O⁺ is 141.0468, consistent with the observed value.[3] |

| [M-NH₂]⁺ | 124.0 | ESI-MS/MS | A likely fragmentation pathway involves the loss of the amino group (•NH₂) from the protonated parent ion. |

| [M-CONH₂]⁺ | 96.0 | ESI-MS/MS | Another common fragmentation is the loss of the entire primary amide group (•CONH₂) to yield a 2-fluoropyridinium cation. |

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of 2-Fluoronicotinamide (~10-20 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is essential for promoting protonation in positive ion mode.

-

Instrumentation: An ESI-equipped mass spectrometer (e.g., a quadrupole, ion trap, or time-of-flight (TOF) analyzer). High-resolution instruments (like TOF or Orbitrap) are preferred for accurate mass measurements.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120 °C.[13]

-

Desolvation Gas Flow: Set according to instrument specifications to aid solvent evaporation.

-

Mass Range: Scan from m/z 50 to 300 to ensure capture of the parent ion and potential low-mass fragments.

-

-

MS/MS (for fragmentation): If fragmentation data is desired, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 141.1) in the first mass analyzer and inducing collision-induced dissociation (CID) with an inert gas (e.g., argon) before scanning the resulting fragments in the second mass analyzer.

Caption: Proposed ESI-MS fragmentation pathway for 2-Fluoronicotinamide.

Integrated Spectroscopic Analysis & Conclusion

The true power of spectroscopic analysis lies in the synthesis of all available data.

-

Mass Spectrometry confirms the molecular formula C₆H₅FN₂O with a protonated molecular ion at m/z 141.1.

-

IR Spectroscopy confirms the presence of key functional groups: a primary amide (N-H and C=O stretches) and an aromatic C-F bond.

-

NMR Spectroscopy provides the definitive structural proof. ¹H NMR shows three distinct aromatic protons with splitting patterns consistent with a 2,3-disubstituted pyridine ring. Crucially, ¹³C and ¹⁹F NMR confirm the position of the fluorine atom through characteristic C-F and H-F coupling constants.

Together, these orthogonal techniques provide an unambiguous, self-validating confirmation of the structure of 2-Fluoronicotinamide. This guide serves as a robust framework for the characterization of this and similar fluorinated heterocyclic compounds, emphasizing the importance of a multi-technique approach and a deep understanding of the underlying principles for confident structural elucidation in a research and development setting.

References

-

PubChem. (n.d.). 2-Fluoronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 364-22-7, 2-Fluoronicotinamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-fluoronicotinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

ScienceDirect. (n.d.). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Multiattribute Glycan Identification and FDR Control for Glycoproteomics. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000281 Nicotinamide. Retrieved from [Link]

-

National Institutes of Health. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Fluoronicotinamide | C6H5FN2O | CID 252367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoronicotinamide CAS#: 364-22-7 [m.chemicalbook.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. biophysics.org [biophysics.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Sourcing and Qualifying 2-Fluoronicotinamide for Drug Development

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for enhancing pharmacological properties such as metabolic stability and binding affinity.[1][2] 2-Fluoronicotinamide (CAS No. 364-22-7) has emerged as a valuable chemical building block for the synthesis of novel therapeutics, particularly in the development of anticancer and antiviral agents.[3][4][5] The success of any research and development program hinges on the quality and reliability of its starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying reputable commercial suppliers of 2-Fluoronicotinamide and establishing a robust in-house quality control system for incoming materials.

Introduction: The Role of 2-Fluoronicotinamide in Medicinal Chemistry

2-Fluoronicotinamide is a derivative of nicotinamide (a form of vitamin B3) and belongs to the pyridine class of compounds.[4] Its structure, featuring a fluorine atom at the 2-position of the pyridine ring, makes it an attractive intermediate for several reasons:

-

Modulation of Electronic Properties: The high electronegativity of the fluorine atom can significantly alter the electronic distribution within the pyridine ring, influencing pKa and interaction with biological targets.

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, allowing fluorine to serve as a bioisostere for a hydrogen atom, effectively blocking sites of metabolic oxidation and increasing a drug candidate's half-life.[1]

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within protein binding pockets, potentially increasing ligand affinity and selectivity.

Given its utility, sourcing high-purity 2-Fluoronicotinamide is a critical first step in the synthesis of novel chemical entities for pharmaceutical development.[3][6]

Commercial Supplier Landscape

A variety of chemical suppliers offer 2-Fluoronicotinamide for research and bulk manufacturing purposes. The selection of a supplier should be based on a combination of factors including product purity, available quantities, documentation, and company reputation. Below is a comparative table of representative suppliers.

| Supplier | Stated Purity | Available Pack Sizes | Additional Information |

| Amadis Chemical Company Limited | 97% | mgs, gs, kgs | Product code A874354.[7] |

| Amatek Scientific Co. Ltd. | 97% (HPLC) | 5g, 25g, 100g, 1kg | Offers purity analysis by HPLC.[7] |

| BLD Pharmatech Ltd. | Not specified for this product, but company is ISO 9001, 14001, 45001 certified. | Custom bulk inquiries. | Leading manufacturer of research chemicals, including heterocycles.[8] |

| CookeChem | 98% | 5g and up | Provides MDL number MFCD11100137.[9] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | 95+% | 1g, 5g, 10g | Specializes in biopharmaceutical R&D materials.[7] |

| Shanghai Yirong Biology Science and Technology Co., Ltd. | 98% | 500g, 1kg | Focus on biological science and technology reagents.[7] |

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own diligence. Availability and specifications are subject to change.

The Cornerstone of Quality: The Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a document issued by a supplier that confirms a product meets its predetermined specifications. It is the most critical piece of documentation for assessing the quality of a chemical reagent.[10] For a compound like 2-Fluoronicotinamide, a comprehensive CoA should include:

-

Identity Confirmation: Data from techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) or Mass Spectrometry (MS) to confirm the molecular structure.

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage. This is arguably the most important metric for a starting material.

-

Physical Properties: Appearance, melting point, and solubility.[4]

-

Residual Solvent Analysis: Identifies and quantifies any solvents remaining from the synthesis and purification process.

Expert Insight: Never accept a reagent for use in GMP or critical-path research without a lot-specific CoA. If a supplier cannot provide one, it should be considered a significant red flag regarding their quality control procedures.

Workflow for Procurement and Incoming Quality Control (QC)

To ensure the integrity of research, it is imperative to establish a self-validating system for the procurement and qualification of critical reagents. Relying solely on a supplier's CoA is insufficient; an orthogonal, in-house verification step is a hallmark of a robust scientific process.[11][12][13]

The following diagram outlines a best-practice workflow for sourcing and qualifying 2-Fluoronicotinamide.

Caption: Workflow for Sourcing and Qualifying 2-Fluoronicotinamide.

Experimental Protocol: Incoming QC Verification

This protocol describes a standard procedure for the in-house verification of 2-Fluoronicotinamide.

Objective: To confirm the identity and purity of a newly received lot of 2-Fluoronicotinamide against the supplier's Certificate of Analysis.

5.1. Materials & Equipment

-

2-Fluoronicotinamide (newly received lot)

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide) with TMS (Tetramethylsilane)

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (or other appropriate modifier)

-

NMR Spectrometer (≥400 MHz)

-

HPLC System with UV Detector

-

Analytical Balance

-

Volumetric flasks, pipettes, vials

5.2. Part A: Identity Verification via ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Fluoronicotinamide and dissolve it in ~0.7 mL of DMSO-d₆ in an NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer.

-

Data Analysis:

-

Confirm the presence of characteristic peaks for the aromatic protons and the amide (-CONH₂) protons.

-

The chemical shifts and coupling patterns should be consistent with the structure of 2-Fluoronicotinamide.

-

Compare the acquired spectrum with a reference spectrum or literature data to confirm identity. The absence of significant unexpected signals suggests high purity.

-

5.3. Part B: Purity Assessment via Reverse-Phase HPLC

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Standard Preparation: Prepare a stock solution of 2-Fluoronicotinamide at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Water:Acetonitrile). Prepare a working standard at ~0.1 mg/mL by diluting the stock solution.

-

HPLC Method:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 260 nm

-

Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate. (Note: This is a generic gradient and must be optimized).

-

-

Data Analysis:

-

Inject the working standard.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Compare this value to the purity stated on the supplier's CoA. A variance of >2% may warrant further investigation.[13]

-

Conclusion

The integrity of drug discovery and development research is fundamentally linked to the quality of the chemical building blocks used.[11] 2-Fluoronicotinamide is a key intermediate whose reliable sourcing is paramount. By implementing a rigorous supplier vetting process, critically evaluating the Certificate of Analysis, and performing independent in-house quality control testing, research organizations can mitigate risks associated with reagent quality. This structured approach ensures that subsequent synthetic campaigns and biological evaluations are built upon a foundation of chemical certainty, ultimately accelerating the path to discovery.

References

-

2- Fluoronicotinamide API. TheTruthLabs.com. Available at: [Link]

-

Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. Available at: [Link]

-

The Ultimate Guide to Pharmaceutical Quality Control Testing. Broughton Life Sciences. Available at: [Link]

-

Quality Control During Drug Development. Technology Networks. Available at: [Link]

-

Cas 364-22-7, 2-Fluoronicotinamide. LookChem. Available at: [Link]

-

Certificates of Analysis. Avantik. Available at: [Link]

-

Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. Medium. Available at: [Link]

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. ResearchGate. Available at: [Link]

-

2-Fluoronicotinamide | C6H5FN2O | CID 252367. PubChem - NIH. Available at: [Link]

-

Fertin Pharma | Let's make efficacy feel good! Fertin Pharma. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thetruthlabs.com [thetruthlabs.com]

- 4. Cas 364-22-7,2-Fluoronicotinamide | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 2-Fluoronicotinamide suppliers & manufacturers in China [m.chemicalbook.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. 2-Fluoronicotinamide , 98% , 364-22-7 - CookeChem [cookechem.com]

- 10. avantik-us.com [avantik-us.com]

- 11. reagent.co.uk [reagent.co.uk]

- 12. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]

- 13. Quality Control During Drug Development | Technology Networks [technologynetworks.com]

Introduction: The Strategic Role of 2-Fluoronicotinamide in Modern Chemistry

An In-depth Technical Guide to the Safe Handling of 2-Fluoronicotinamide

2-Fluoronicotinamide (CAS No: 364-22-7), a fluorinated derivative of nicotinamide (a form of vitamin B3), is a pivotal building block in contemporary drug discovery and agrochemical synthesis.[1] The strategic incorporation of a fluorine atom into the pyridine ring significantly alters the molecule's physicochemical properties. This modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making it a valuable intermediate for developing novel therapeutics and crop protection agents.[2][3] Its applications are seen in the development of anti-inflammatory agents, neuroprotective compounds, and other pharmaceuticals.[1][4]

Given its reactivity and potential biological effects, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for researchers and scientists. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 2-Fluoronicotinamide, ensuring the protection of laboratory personnel and the integrity of research outcomes.

Section 1: Hazard Identification and Comprehensive Risk Assessment